molecular formula C7H8N2O4 B1217369 N',3,4,5-tetrahydroxybenzene-1-carboximidamide

N',3,4,5-tetrahydroxybenzene-1-carboximidamide

Cat. No.: B1217369
M. Wt: 184.15 g/mol
InChI Key: MSLJYSGFUMYUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,3,4,5-tetrahydroxybenzene-1-carboximidamide is an organic compound that belongs to the class of tetrahydroxybenzenes These compounds are characterized by the presence of four hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3,4,5-tetrahydroxybenzene-1-carboximidamide typically involves the functionalization of a benzene ring with hydroxyl groups and the introduction of a carboximidamide group. One common method is the hydroxylation of benzene derivatives followed by the introduction of the carboximidamide group through amidation reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of N’,3,4,5-tetrahydroxybenzene-1-carboximidamide may involve large-scale hydroxylation processes using advanced catalytic systems. The amidation step can be optimized for industrial settings by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’,3,4,5-tetrahydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N’,3,4,5-tetrahydroxybenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’,3,4,5-tetrahydroxybenzene-1-carboximidamide involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The carboximidamide group may interact with enzymes and proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydroxybenzene
  • 1,2,3,5-Tetrahydroxybenzene
  • 1,2,4,5-Tetrahydroxybenzene

Uniqueness

N’,3,4,5-tetrahydroxybenzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which distinguishes it from other tetrahydroxybenzenes

Properties

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c8-7(9-13)3-1-4(10)6(12)5(11)2-3/h1-2,10-13H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLJYSGFUMYUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95933-74-7
Record name Trimidox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95933-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.